3-bromo-N,2-dimethyl-6-nitroaniline
Overview
Description
3-bromo-N,2-dimethyl-6-nitroaniline: is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of aniline, where the aniline ring is substituted with bromine, nitro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N,2-dimethyl-6-nitroaniline typically involves the nitration of 3-bromo-2,6-dimethylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-bromo-N,2-dimethyl-6-nitroaniline can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like tin and hydrochloric acid or catalytic hydrogenation to convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Tin and hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products:
Reduction: 3-bromo-N,2-dimethyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-bromo-N,2-dimethyl-6-nitroaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, derivatives of this compound may be used to study enzyme interactions and inhibition, particularly in the context of brominated and nitro-substituted aromatic compounds.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-bromo-N,2-dimethyl-6-nitroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding or other interactions. These interactions can modulate the activity of biological targets, leading to various effects depending on the context of use.
Comparison with Similar Compounds
- 3-bromo-N,N-dimethylaniline
- 3-bromo-2,4-dimethyl-6-nitroaniline
- 4-bromo-N,N-dimethylaniline
Comparison: 3-bromo-N,2-dimethyl-6-nitroaniline is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. Compared to 3-bromo-N,N-dimethylaniline, the presence of the nitro group in this compound adds an additional layer of reactivity, making it suitable for different types of chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-N,2-dimethyl-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-6(9)3-4-7(11(12)13)8(5)10-2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLHKYCBLIMUBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NC)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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